
Ethyl 4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a methoxybenzyl amine, and a pyridazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound is not documented, it would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxybenzyl amine group, and the formation of the ethyl ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazine ring. The presence of the ethyl ester and the methoxybenzyl amine could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and an alcohol, while the methoxybenzyl amine could participate in a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the ethyl ester and the methoxybenzyl amine could influence its solubility, while the pyridazine ring could influence its stability .科学的研究の応用
Synthesis and Anticancer Evaluation
The compound has been involved in the synthesis and evaluation of its anticancer potential. For example, derivatives of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been prepared and screened for anticancer activity against a panel of 60 cell lines derived from nine cancer types. These efforts indicate the utility of such compounds in developing potential anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial and Antioxidant Studies
Compounds synthesized from ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate have exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria. These findings are crucial for the development of new antibacterial agents. Additionally, some compounds demonstrated profound antioxidant potential, indicating their possible use in combating oxidative stress (Shakir, Saoud, & Hussain, 2020).
Synthesis of Lignan Conjugates
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into the potential pharmaceutical applications of such compounds, highlighting their relevance in medicinal chemistry (Raghavendra et al., 2016).
Docking Studies and Antimicrobial Evaluation
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and subjected to docking studies and antimicrobial evaluation. This research underscores the compound's role in discovering new antimicrobial agents, contributing to the fight against resistant microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
特性
IUPAC Name |
ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-31-23(29)22-19(13-21(28)26(25-22)17-10-5-4-6-11-17)32-15-20(27)24-14-16-9-7-8-12-18(16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDPQRBVVSPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

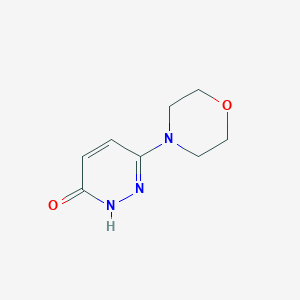
![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)
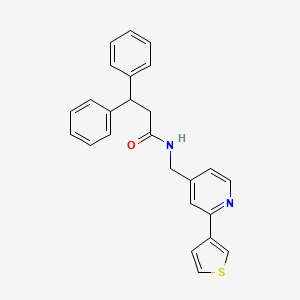
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)
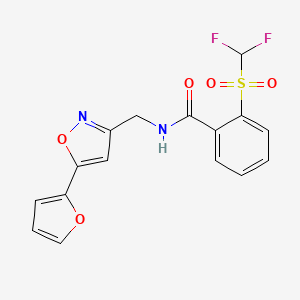
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2647016.png)
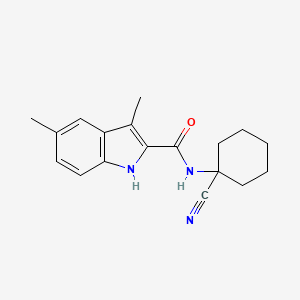
![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)
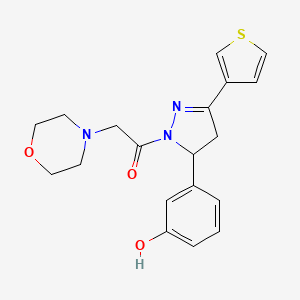
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)
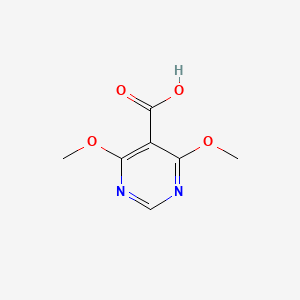
![N-[2-[2-(Dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2647029.png)